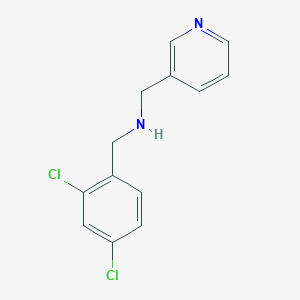
(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine” is C13H12Cl2N2 according to one source . Another source mentions a similar compound, “2-CYANO-3-(2,4-DICHLOROPHENYL)-N-(3-PYRIDINYLMETHYL)ACRYLAMIDE”, with a molecular formula of C16H11Cl2N3O .Wissenschaftliche Forschungsanwendungen
Global Trends in Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in studies about 2,4-D herbicide toxicity, highlighting the rapid advancement in research on toxicology and mutagenicity. This review emphasizes the importance of occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species. It suggests future research should focus on molecular biology, especially gene expression, and the assessment of exposure in vertebrates or pesticide degradation studies (Zuanazzi et al., 2020).
Environmental Impact of Organochlorine Compounds
An extensive review evaluated the consequences of aquatic environment contamination by chlorophenols, including 2,4-dichlorophenol, highlighting their moderate toxicity to mammalian and aquatic life and potential for bioaccumulation. This work underscores the need for understanding the environmental behavior of chlorophenols to mitigate their impact (Krijgsheld & Gen, 1986).
Herbicide Behavior and Microbial Degradation
A review focused on 2,4-D, a widely used herbicide in agriculture, discussed its environmental persistence and the role of microorganisms in its degradation. The indiscriminate use of such pesticides can harm the environment, highlighting the significance of microbial remediation processes (Magnoli et al., 2020).
Wastewater Treatment in Pesticide Production
Research into wastewater treatment options for the pesticide industry revealed the presence of various toxic pollutants, including 2,4-D. Biological processes and granular activated carbon treatments were found to be effective in removing these compounds, showcasing the importance of treatment processes in preventing environmental contamination (Goodwin et al., 2018).
Potential Impact on Human and Ecosystems
A review on the herbicide 2,4-D's potential lethal effects on non-target organisms, including humans, stressed the need for further research on its environmental fate, accumulation, and impacts due to its widespread use and detection in various ecosystems (Islam et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10/h1-7,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLOGVSUIRUNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)-N-(3-pyridinylmethyl)-methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502019.png)




![Phenanthro[9,10-b]quinoxaline-10-carboxylic acid](/img/structure/B502033.png)
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)
![N-[1-(1-adamantyl)ethyl]-N-(2-pyridinylmethyl)amine](/img/structure/B502035.png)



![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)